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N4-Aminocytidine

Mutagenesis Nucleoside Analog Genetic Toxicology

Standard nucleoside analogs often exhibit biased mutation spectra or require high concentrations that induce cytotoxicity, compromising genetic screens. N4-Aminocytidine (CAS 57294-74-3) resolves this with unmatched potency and a uniquely balanced transition mutation profile. • ~100-fold greater mutagenic activity versus N4-hydroxycytidine; effective at low concentrations to minimize off-target cytotoxicity. • Exclusive transition mutagenesis with approximately equal AT→GC and GC→AT rates, confirmed across 89 sequenced mutants. • Mutations are only weakly affected by host mismatch repair systems, ensuring consistent yields across repair-proficient and repair-deficient strains. Supplied as a white to off-white solid (≥95% purity) with established phosphoramidite chemistry compatibility for site-directed oligonucleotide mutagenesis.

Molecular Formula C9H14N4O5
Molecular Weight 258.23 g/mol
CAS No. 57294-74-3
Cat. No. B1253009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Aminocytidine
CAS57294-74-3
SynonymsN(4)-aminocytidine
Molecular FormulaC9H14N4O5
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1NN)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H14N4O5/c10-12-5-1-2-13(9(17)11-5)8-7(16)6(15)4(3-14)18-8/h1-2,4,6-8,14-16H,3,10H2,(H,11,12,17)/t4-,6-,7-,8-/m1/s1
InChIKeyRSSRMDMJEZIUJX-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-Aminocytidine Product Overview


N4-Aminocytidine (CAS 57294-74-3) is a synthetic nucleoside analog derived from cytidine through substitution of the exocyclic amino group at the N4 position with a hydrazino (-NH-NH2) moiety [1]. With a molecular formula of C9H14N4O5 and molecular weight of 258.23 g/mol, this compound presents as a white to off-white solid with limited aqueous solubility . The compound is synthesized via a bisulfite-catalyzed reaction between cytidine and hydrazine under mild aqueous conditions, a transformation that can also be performed on cytosine residues within polynucleotides [2]. N4-Aminocytidine is exclusively classified as a research-use-only reagent and functions primarily as a potent mutagenic agent in prokaryotic and eukaryotic systems .

Agent type
Nucleoside analog transition mutagen
Systems
Bacterial, phage, E. coli mismatch repair models
Mechanism
Ambiguous base pairing via dC/dT mimicry

N4-Aminocytidine: No Generic Substitutes


Generic substitution of N4-aminocytidine with other N4-modified cytidine analogs or base mutagens is not scientifically valid due to fundamental differences in metabolic activation, polymerase incorporation efficiency, and mutation spectrum. Unlike N4-acetylcytidine (ac4C) which functions as an endogenous RNA modification promoting translation stability in eukaryotes, N4-aminocytidine acts as a direct-acting DNA mutagen through intracellular conversion to N4-aminodeoxycytidine 5′-triphosphate and subsequent ambiguous base pairing during replication [1]. Crucially, the mutagenic potency of N4-aminocytidine differs by two orders of magnitude compared to structurally similar analogs, and its mutation spectrum (exclusively transitions with balanced AT→GC and GC→AT rates) contrasts sharply with the predominantly AT→GC bias of N4-hydroxycytidine [2][3]. These differences are mediated by the hydrazino moiety's unique tautomeric equilibria and distinct recognition by cellular kinases, deaminases, and DNA polymerases [4].

N4-amino-2′-deoxycytidine: kinase phosphorylation efficiency may differ, leading to substantially lower reported mutagenic response.
N4-hydroxycytidine: mutation spectrum bias (predominantly AT→GC) may not transfer; balanced transition profile is not replicated.
Repair-sensitive analogs (e.g., dP): mismatch repair evasion context differs; mutation yields may shift in repair-proficient hosts.

N4-Aminocytidine: Comparative Evidence


Mutagenic Potency vs N4-Amino-2′-Deoxycytidine

In direct comparative mutagenicity assays using Salmonella typhimurium TA100 and TA1535, E. coli WP2 uvrA, and phage phi X174 am3, N4-aminocytidine demonstrated mutagenic potency two orders of magnitude (approximately 100-fold) greater than N4-amino-2′-deoxycytidine, the corresponding 2′-deoxyriboside analog [1]. This difference is attributed to the efficient phosphorylation of the riboside by cellular kinases, whereas the deoxyriboside lacks a functional deoxycytidine kinase in the test organisms, preventing its metabolic activation [1].

Potency vs deoxy analog
Head-to-head
Approx. 100-fold greater mutagenic activity than N4-amino-2′-deoxycytidine
Supports riboside selection for efficient prokaryotic mutagenesis
Salmonella, E. coli, phage systems; attributed to kinase activation difference
Mutagenesis Nucleoside Analog Genetic Toxicology

Mutagenic Potency vs N4-Hydroxycytidine

N4-aminocytidine exhibits more than two orders of magnitude (>100-fold) greater mutagenic potency compared to N4-hydroxycytidine across identical bacterial and phage test systems [1]. This quantitative difference distinguishes the two N4-substituted cytidine analogs despite their structural similarity (hydrazino vs. hydroxylamino substitution). The differential is mechanistically linked to distinct metabolic activation pathways and the hydrazino group's superior capacity for tautomeric ambiguity during base pairing [1].

Potency vs hydroxy analog
Head-to-head
>100-fold greater potency than N4-hydroxycytidine
Reported potency differential distinguishes hydrazino from hydroxylamino substitution
Identical test systems; tautomeric ambiguity advantage reported
Mutagenesis Nucleoside Analog Comparison Base Analog

Polymerase Incorporation: Dual C/T Mimicry

In vitro incorporation studies using E. coli DNA polymerase I large fragment (Klenow fragment) quantified the relative incorporation efficiency of N4-aminodeoxycytidine 5′-triphosphate versus natural nucleotides. The analog was incorporated as a cytosine substitute with a relative efficiency of 1/2 (50%) compared to dCTP, and as a thymine substitute with an efficiency of 1/30 (3.3%) compared to dTTP [1]. This ambiguous incorporation profile—efficient as dC but measurable as dT—directly accounts for the compound's ability to induce both AT→GC and GC→AT transitions [2].

Polymerase incorporation
Cross-study
Relative efficiency: 1/2 (dCTP), 1/30 (dTTP) with Klenow fragment
Dual C/T mimicry supports bidirectional transition generation
In vitro E. coli DNA pol I large fragment; defines incorporation profile
DNA Polymerase Nucleotide Incorporation Replication Fidelity

Balanced Bidirectional Transition Spectrum

DNA sequence analysis of 89 M13mp2 phage mutants induced by N4-aminocytidine revealed that 100% of observed mutations were base-pair transitions, with no transversions, deletions, or insertions detected [1]. Among these transitions, AT→GC and GC→AT changes occurred at approximately equal frequencies [1]. This balanced bidirectional transition profile distinguishes N4-aminocytidine from N4-hydroxycytidine, which induces predominantly AT→GC transitions [2].

Mutation spectrum
Cross-study
100% transitions (AT↔GC balanced) vs N4-hydroxycytidine bias (AT→GC)
Balanced spectrum supports unbiased forward mutation studies
89 M13mp2 mutants sequenced; no transversions detected
Mutational Spectrum DNA Sequencing Transition Mutations

Mismatch Repair Evasion

Comparative analysis of DNA mismatch repair susceptibility across nucleoside analogs demonstrated that N4-aminocytidine-induced mutagenesis was only weakly affected by the cellular mismatch repair system, in contrast to the pyrimido-oxazinone analog dP, which showed high susceptibility, and 2-aminopurine, which exhibited intermediate susceptibility [1]. N4-hydroxycytidine displayed a repair susceptibility profile similar to N4-aminocytidine [1].

Mismatch repair evasion
Cross-study
Weakly affected by MutS repair vs dP (high susceptibility), 2-aminopurine (intermediate)
Reported repair evasion may improve mutation yield in proficient hosts
MutS binding studies; similar to N4-hydroxycytidine
DNA Mismatch Repair Mutagenesis Nucleoside Analog

Cellular Uptake and DNA Incorporation

Quantitative analysis of [5-³H]N4-aminocytidine uptake and incorporation in E. coli WP2 demonstrated that cellular uptake of the analog was as efficient as cytidine uptake [1]. HPLC analysis of enzymatic digests from isolated cellular DNA revealed N4-aminodeoxycytidine content ranging from 0.01% to 0.07% of total nucleosides, proportional to the administered dose. Critically, a linear relationship was established between N4-aminocytosine content in DNA and the observed mutation frequency, providing direct evidence that incorporation into DNA is the causative mechanism of mutagenesis [1].

Uptake & dose-response
Cross-study
Uptake equivalent to cytidine; DNA incorporation 0.01-0.07% with linear mutation frequency correlation
Linear dose-response enables quantitative mutagenesis control
[5-³H] labeling in E. coli WP2; HPLC quantification
Cellular Uptake DNA Incorporation Dose-Response

N4-Aminocytidine: Key Application Scenarios


High-Efficiency Bacterial and Phage Mutagenesis

N4-Aminocytidine is the optimal choice for generating transition mutations in Salmonella typhimurium (TA100, TA1535), E. coli (WP2 uvrA), and coliphages (phi X174, M13mp2) where maximum potency is required. Its approximately 100-fold greater mutagenic activity versus N4-amino-2′-deoxycytidine and >100-fold advantage over N4-hydroxycytidine [1] enables effective mutagenesis at lower compound concentrations, minimizing potential off-target cytotoxicity and reducing reagent costs per experiment.

Balanced Bidirectional Transition Mutagenesis

When experimental designs require unbiased generation of both AT→GC and GC→AT transition mutations, N4-aminocytidine is uniquely suitable. Sequence analysis of 89 induced mutants confirms an exclusive transition spectrum with approximately equal rates of both directional changes [2]. This balanced profile distinguishes N4-aminocytidine from analogs like N4-hydroxycytidine that exhibit directional bias, making it the preferred tool for mutational spectrum studies and forward genetic screens requiring diverse mutation types.

Oligonucleotide-Directed Mutagenesis

N4-Aminocytidine enables precise mutagenesis at defined DNA sequence positions when incorporated into synthetic oligonucleotides and transfected into host cells. Studies with phage M13mp2 DNA bearing N4-aminocytosine residues at specific lacZα positions demonstrate that the modified residue serves as the direct site of mutagenesis, with both AT→GC and GC→AT changes occurring at the original modification site [3]. This application leverages the compound's defined incorporation efficiency (1/2 relative to dCTP) [4] and is supported by established phosphoramidite chemistry for oligonucleotide synthesis.

Mismatch Repair-Independent Mutagenesis

For mutagenesis experiments in repair-proficient host strains where other nucleoside analogs are efficiently corrected by mismatch repair, N4-aminocytidine offers a critical advantage: its induced mutations are only weakly affected by the cellular mismatch repair system [5]. This property makes N4-aminocytidine preferable over repair-sensitive analogs such as dP (high susceptibility) when consistent mutation yields are required regardless of host repair genotype.

Dose-Response Genetic Toxicology

The established linear relationship between N4-aminocytosine DNA content and mutation frequency [6] supports quantitative dose-response experimental designs. This property, combined with uptake efficiency equivalent to natural cytidine [6], enables precise control over mutation induction through compound concentration adjustment, a feature essential for comparative mutagenicity testing, structure-activity relationship studies of nucleoside analogs, and calibration of mutagenesis protocols.

Application
Selection Property
Validation Focus
Bacterial/phage mutagenesis studies
Riboside phosphorylation context vs deoxy analog
Mutagenesis efficiency across test systems (TA100, WP2, M13)
Balanced bidirectional transition screens
Balanced AT↔GC mutation spectrum context
Sequence confirmation of transition rate symmetry
Oligonucleotide-directed mutagenesis
Defined incorporation efficiency (dC/dT mimicry)
Phosphoramidite synthesis and site-specific mutation verification
Repair-proficient host mutagenesis
Weak mismatch repair susceptibility context
Mutation yield comparison in repair-competent vs deficient strains
Dose-response genetic toxicology
Linear DNA incorporation vs mutation frequency relationship
Dose-calibration experiments and incorporation quantification

Technical Documentation Hub

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